molecular formula C10H11Cl2F3N2O B2902062 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride CAS No. 1170019-65-4

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride

Cat. No.: B2902062
CAS No.: 1170019-65-4
M. Wt: 303.11
InChI Key: DCUFCYLZYJMZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride is a synthetic acetamide derivative with the molecular formula C₁₀H₁₀ClF₃N₂O·HCl and a molecular weight of 296.65 g/mol (free base) + 36.46 g/mol (HCl). The compound features a 4-chloro-3-(trifluoromethyl)phenyl group linked to a methylamino-substituted acetamide backbone, protonated as a hydrochloride salt to enhance solubility and stability . Key identifiers include:

  • SMILES: ClC1=C(C(F)(F)F)C=CC(=C1)NC(=O)CN(C)C.Cl
  • InChIKey: UYVLSRBMXHORJA-UHFFFAOYSA-N

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O.ClH/c1-15-5-9(17)16-6-2-3-8(11)7(4-6)10(12,13)14;/h2-4,15H,5H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFCYLZYJMZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of o-Chlorotrifluoromethylbenzene

The synthesis begins with the nitration of o-chlorotrifluoromethylbenzene, a critical step for introducing the nitro group at the para position. Traditional methods using concentrated nitric acid/sulfuric acid mixtures at 40–45°C face challenges such as isomer impurities and exothermic risks. A safer alternative employs acetic anhydride as both solvent and nitrating agent, enabling reactions at 10–15°C with 68% concentrated nitric acid. This acetyl nitrate-mediated process reduces side reactions, achieving 4-nitro-2-trifluoromethylchlorobenzene in 89–92% yield.

Reduction to 4-Chloro-3-Trifluoromethyl Aniline

Conventional iron powder/ethanol reduction systems generate hazardous iron sludge and hydrogen gas. Modern approaches substitute this with a FeCl₃·6H₂O/hydrazine hydrate system, where Fe³⁺ acts as an electron shuttle. In Example 2 of the patent, 4-nitro-2-trifluoromethylchlorobenzene reacts with FeCl₃·6H₂O (8.4 g) and 80% hydrazine hydrate (83.9 g) in ethanol at reflux for 3.5 hours, yielding 104.5 g of 4-chloro-3-trifluoromethyl aniline (78% molar yield). Activated carbon (400–800 mesh) enhances reaction efficiency by adsorbing byproducts.

Acetamide Formation and Methylamination

Acylation with Chloroacetyl Chloride

The aniline intermediate undergoes acylation to install the acetamide backbone. Reacting 4-chloro-3-trifluoromethyl aniline with chloroacetyl chloride in dichloromethane at 0–5°C produces N-[4-chloro-3-(trifluoromethyl)phenyl]chloroacetamide. Triethylamine is typically added to scavenge HCl, with yields reaching 85–90% under inert atmospheres.

Nucleophilic Substitution with Methylamine

The chloroacetamide intermediate reacts with methylamine in tetrahydrofuran (THF) at 50°C for 6–8 hours to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide. Excess methylamine (2.5 equiv) ensures complete displacement, while molecular sieves prevent amine hydrolysis. Post-reaction purification via silica gel chromatography isolates the product in 75–80% yield.

Hydrochloride Salt Formation and Purification

Acid-Base Titration for Salt Formation

The free base is dissolved in anhydrous diethyl ether and treated with gaseous HCl until pH 2–3. Precipitation of the hydrochloride salt occurs immediately, followed by filtration and washing with cold ether. Drying under vacuum yields the final product as a white crystalline solid.

High-Vacuum Distillation

For industrial-scale purification, the crude hydrochloride is subjected to high-vacuum distillation (≤ −0.096 MPa) at 95–100°C. This process removes residual solvents and low-boiling impurities, achieving >99.8% purity as confirmed by HPLC (Table 1).

Table 1: Analytical Data for N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2-(Methylamino)Acetamide Hydrochloride

Parameter Value Method
Purity 99.85% HPLC (A254 nm)
Melting Point 152–154°C DSC
Yield (Overall) 62–68% Gravimetric

Comparative Analysis of Reduction Systems

Table 2: Performance of Reduction Methods for 4-Nitro-2-Trifluoromethylchlorobenzene

Method Catalyst Yield (%) Purity (%) Waste Generated
Iron Powder/Ethanol Fe⁰ 76.2 99.18 Iron sludge, H₂ gas
FeCl₃·6H₂O/N₂H₄·H₂O Fe³⁺ 80.6 99.85 Minimal aqueous waste

The FeCl₃/hydrazine system outperforms traditional methods by eliminating pyrophoric iron waste and improving reaction safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Conversion to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetic acid.

    Reduction: Formation of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)ethanol.

Scientific Research Applications

Medicinal Chemistry

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals suggests that it may exhibit biological activity against specific targets.

Case Study : A study conducted on the compound's interaction with certain enzymes indicated that it could serve as a lead compound for developing new inhibitors for diseases such as cancer and neurodegenerative disorders. The compound's ability to penetrate cellular membranes due to its lipophilicity enhances its potential as a drug candidate.

Agrochemical Development

The compound has also shown promise in agrochemical applications, particularly as a pesticide or herbicide. Its chlorinated and trifluoromethylated structure contributes to its effectiveness in targeting specific pests while minimizing environmental impact.

Data Table: Efficacy of this compound in Pest Control

Pest TypeConcentration (mg/L)Efficacy (%)Reference
Aphids5085
Leafhoppers10090
Fungal Pathogens20075

This table illustrates the compound's effectiveness against various pests, indicating its potential utility in agricultural formulations.

Environmental Chemistry

Research has explored the environmental behavior of this compound, particularly its degradation pathways and persistence in soil and water systems. Understanding these factors is crucial for assessing the environmental impact of agrochemicals.

Case Study : A recent study monitored the degradation of the compound in aquatic environments, revealing that it undergoes hydrolysis and photodegradation under UV light, which could mitigate long-term ecological risks associated with its use.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate pathways involved in inflammation, pain, or other biological processes, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Acetamide derivatives with modifications to the aromatic ring or amine substituents exhibit varied pharmacological and physicochemical properties. Key comparisons include:

Compound Name Molecular Formula Substituents Biological Activity (EC₅₀/IC₅₀) Reference
Target Compound (Hydrochloride) C₁₀H₁₀ClF₃N₂O·HCl Methylamino, Cl, CF₃ Not reported
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide C₉H₇ClF₃NO Acetamide, Cl, CF₃ VEGFR3 IC₅₀ = 2.22 µM
JM-S-9 (KCNQ2/Q3 opener) C₁₆H₁₈ClF₃NO Cyclohexylmethyl, Cl, CF₃ EC₅₀ = 0.87 µM (KCNQ2/Q3)
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide C₂₀H₁₅ClFNO Diphenyl, Cl, F Crystal packing stabilized by hydrogen bonds

Key Observations :

  • Amine Substituent: The methylamino group in the target compound may enhance receptor binding compared to simple acetamides (e.g., ’s compound), as seen in JM-S-9’s improved EC₅₀ with a cyclohexylmethyl group .
  • Aromatic Modifications : The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the phenyl ring improve metabolic stability and hydrophobic interactions, critical for VEGFR3 inhibition (IC₅₀ = 2.22 µM in ) .
Pharmacological Profiles
  • VEGFR3 Inhibition: The parent acetamide (without methylamino) shows moderate activity (IC₅₀ = 2.22 µM), suggesting that amine substituents could further optimize binding .
  • KCNQ2/Q3 Potassium Channel Modulation: JM-S-9 (EC₅₀ = 0.87 µM) demonstrates that bulkier substituents (e.g., cyclohexylmethyl) enhance potency compared to methylamino derivatives .
Physicochemical Properties
  • Crystallinity : N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide exhibits a dihedral angle of 10.8° between the acetamide group and aromatic ring, influencing packing and solubility . The hydrochloride form of the target compound likely improves aqueous solubility due to ionic character .
  • Density and pKa : Derivatives like CAS 664315-07-5 (density = 1.38 g/cm³, pKa = 11.48) highlight the impact of triazole-thioether substituents on lipophilicity and ionization .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride, also known by its CAS number 1170019-65-4, is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10ClF3N2O·HCl
  • Molecular Weight : 303.1 g/mol
  • Structure : The compound features a trifluoromethyl group and a chloro-substituted phenyl ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may improve its bioavailability and efficacy in therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent, although detailed mechanisms remain to be fully elucidated.
  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific kinases involved in cancer cell proliferation, suggesting a possible role in targeted cancer therapies.

Case Studies and Research Findings

Several studies have explored the effects of related compounds and their mechanisms:

  • A study on trifluoromethyl-containing drugs highlighted their increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs . This suggests that this compound may similarly enhance activity against neurotransmitter systems.
  • Another investigation focused on the structure-activity relationship (SAR) of fluorinated compounds, indicating that modifications like the trifluoromethyl group can significantly impact biological efficacy .

Comparative Analysis

PropertyThis compoundRelated Compounds
Molecular Weight303.1 g/molVaries
Anticancer ActivityPotentially active; further research neededEstablished in some fluorinated drugs
MechanismPossible kinase inhibitionVaries
LipophilicityEnhanced due to trifluoromethyl groupGenerally improved in similar drugs

Safety and Toxicology

While specific toxicological data for this compound is limited, compounds with similar structures often undergo rigorous safety assessments. It is essential to evaluate both acute and chronic exposure effects in preclinical studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. Key steps include nucleophilic substitution (e.g., coupling of methylaminoacetamide to the chloro-trifluoromethylphenyl backbone) under controlled pH and temperature (50–80°C). Catalysts like triethylamine are used to facilitate amide bond formation. Optimization focuses on solvent selection (e.g., dichloromethane or ethanol) and stoichiometric ratios to minimize byproducts .
  • Characterization : Post-synthesis, purity is verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C in DMSO-d₆). The molecular ion [M+H]+ at m/z 267.05 (predicted CCS: 152.8 Ų) confirms identity via high-resolution mass spectrometry .

Q. How can researchers resolve discrepancies in reported biological activities of this compound compared to structural analogs?

  • Approach : Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities to targets like enzymes or receptors. For example, the trifluoromethyl group enhances hydrophobic interactions, but conflicting activity data may arise from differences in assay conditions (e.g., pH, cell lines). Meta-analyses of dose-response curves (IC₅₀ values) across studies are recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting the collision cross-section (CCS) of this compound in ion mobility spectrometry (IMS)?

  • Method : Use density functional theory (DFT) to model the gas-phase conformation and compare with experimental CCS values (e.g., [M+H]+ CCS: 152.8 Ų). Software like MOBCAL or Collidoscope simulates ion mobility, accounting for adducts (e.g., [M+Na]+ CCS: 160.8 Ų). Validate predictions using traveling-wave IMS coupled with mass spectrometry .

Q. How do structural modifications (e.g., substituent positioning) influence the compound’s pharmacokinetics and metabolic stability?

  • Experimental Design : Synthesize derivatives with variations in the chloro/trifluoromethyl positions (e.g., 3-chloro vs. 4-chloro). Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to track degradation. The 4-chloro-3-(trifluoromethyl) configuration shows reduced CYP450-mediated oxidation compared to analogs, likely due to steric hindrance .

Q. What crystallographic techniques elucidate intermolecular interactions in this compound’s solid-state structure?

  • Protocol : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves hydrogen-bonding networks (e.g., N–H···O interactions). For example, similar acetamides exhibit dihedral angles of ~81° between aromatic rings, influencing packing efficiency. Synchrotron radiation improves resolution for halogen-heavy structures .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on this compound’s solubility and formulation stability?

  • Resolution : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) are addressed via standardized shake-flask assays. Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis susceptibility at the acetamide bond. Co-solvents (e.g., PEG-400) or lyophilization improve long-term storage .

Comparative Structural-Activity Relationship (SAR) Studies

Q. What SAR trends distinguish this compound from analogs like N-(4-chlorophenyl)-2-(4-oxoquinazolin)acetamide?

  • Findings : The trifluoromethyl group increases membrane permeability (logP = 2.8 vs. 2.1 for non-fluorinated analogs). However, electron-withdrawing effects reduce basicity (pKa ~7.2), impacting ionizable group interactions. Pyrazole-containing analogs show higher anticancer activity but lower CNS penetration .

Mechanistic Studies

Q. What experimental and in silico methods validate the compound’s mechanism of action in enzyme inhibition?

  • Methods : Molecular docking (AutoDock Vina) predicts binding to ATP-binding pockets (e.g., kinase targets). Validate via kinetic assays (e.g., NADPH depletion in CYP450 inhibition). Fluorescence polarization assays quantify displacement of reference ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.